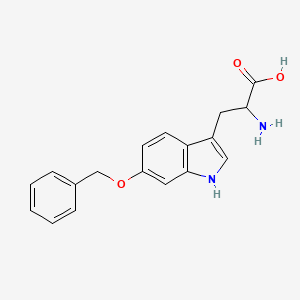

dl-6-Benzyloxytryptophan

Description

The exact mass of the compound dl-6-Benzyloxytryptophan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality dl-6-Benzyloxytryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dl-6-Benzyloxytryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-9-14(6-7-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIAXGODDHHBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346963 | |

| Record name | dl-6-Benzyloxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67607-63-0 | |

| Record name | NSC92543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-6-Benzyloxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of dl-6-Benzyloxytryptophan from 6-Hydroxyindole

This guide provides a detailed exploration of the chemical synthesis of dl-6-benzyloxytryptophan, a valuable amino acid derivative utilized in biochemical research and as a building block in the development of novel therapeutics. The synthesis commences with the readily available precursor, 6-hydroxyindole, and proceeds through a strategic two-stage process: the protection of the hydroxyl group via benzylation, followed by the introduction of the characteristic tryptophan sidechain at the C3 position of the indole nucleus.

This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles, with an emphasis on the rationale behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Synthetic Strategy Overview

The conversion of 6-hydroxyindole to dl-6-benzyloxytryptophan necessitates a carefully planned synthetic route. The primary challenge lies in the selective functionalization of the indole scaffold. The phenolic hydroxyl group at the 6-position is acidic and requires protection to prevent unwanted side reactions during the subsequent introduction of the sidechain. A benzyl ether is an ideal protecting group as it is stable under a wide range of reaction conditions and can be readily cleaved if necessary.

Once the hydroxyl group is protected as 6-benzyloxyindole, the focus shifts to the regioselective installation of the alanyl sidechain at the C3 position. The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. Several classical methods for tryptophan synthesis can be adapted for this purpose, each with its own merits and considerations.

The overall synthetic pathway can be visualized as follows:

A Comprehensive Technical Guide to the Spectroscopic Characterization of dl-6-Benzyloxytryptophan

This guide provides an in-depth analysis of the expected spectroscopic data for dl-6-Benzyloxytryptophan, a crucial derivative of the essential amino acid tryptophan. Given the limited availability of public spectroscopic data for this specific racemic mixture, this document synthesizes information from analogous compounds and foundational spectroscopic principles to offer a robust predictive guide for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established laboratory practices and scientific literature to ensure technical accuracy and practical utility.

Introduction to dl-6-Benzyloxytryptophan

dl-6-Benzyloxytryptophan is a synthetic amino acid derivative where the C-6 position of the indole ring is substituted with a benzyloxy group. This modification significantly alters the electronic and steric properties of the tryptophan scaffold, making it a valuable tool in biochemical and pharmacological research. The benzyloxy group can influence molecular interactions, metabolic stability, and the potential for further chemical functionalization. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of dl-6-Benzyloxytryptophan in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, drawing upon data from the synthesis of the L-enantiomer and related structures.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide a wealth of information regarding the specific chemical environment of each hydrogen atom in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for dl-6-Benzyloxytryptophan

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Indole N-H | ~10.9 | Singlet (broad) | - | Chemical shift is solvent-dependent. |

| Benzyl Ar-H | 7.28-7.45 | Multiplet | - | Overlapping signals from the five protons of the phenyl ring. |

| Indole H-4 | ~7.5 | Doublet | ~8.5 | |

| Indole H-7 | ~7.2 | Doublet | ~2.0 | |

| Indole H-2 | ~7.1 | Singlet | - | |

| Indole H-5 | ~6.8 | Doublet of Doublets | ~8.5, 2.0 | |

| Benzyl CH₂ | ~5.1 | Singlet | - | Characteristic signal for the benzylic protons. |

| α-CH | ~4.0 | Triplet or Doublet of Doublets | ~6.0 | Coupling to the β-CH₂ protons. |

| β-CH₂ | ~3.3 | Doublet | ~6.0 | Diastereotopic protons may show complex splitting. |

| α-NH₂ | Variable | Broad Singlet | - | Chemical shift and appearance depend on solvent and concentration. |

| α-COOH | Variable | Broad Singlet | - | Chemical shift and appearance depend on solvent and concentration. |

Predicted values are based on analogous compounds such as 6-benzyloxy-L-tryptophan and other substituted indoles.[1]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic structure of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for dl-6-Benzyloxytryptophan

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| α-COOH | ~173 | |

| Indole C-6 (C-O) | ~156 | Downfield shift due to oxygen attachment. |

| Benzyl C (ipso) | ~137 | |

| Indole C-7a | ~136 | |

| Benzyl C (ortho, meta, para) | 127-129 | |

| Indole C-3a | ~127 | |

| Indole C-2 | ~123 | |

| Indole C-4 | ~120 | |

| Indole C-3 | ~110 | |

| Indole C-7 | ~112 | |

| Indole C-5 | ~102 | |

| Benzyl CH₂ | ~70 | |

| α-C | ~55 | |

| β-C | ~28 |

Predicted values are based on analogous compounds like 6-benzyloxy-L-tryptophan and other substituted indoles.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of dl-6-Benzyloxytryptophan in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for dl-6-Benzyloxytryptophan

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400-3300 | N-H Stretch (Indole) | Medium | |

| 3300-2500 | O-H Stretch (Carboxylic Acid) | Broad, Strong | Overlaps with C-H stretches. |

| 3100-3000 | C-H Stretch (Aromatic) | Medium | |

| 2960-2850 | C-H Stretch (Aliphatic) | Medium | |

| ~1710 | C=O Stretch (Carboxylic Acid) | Strong | A key diagnostic peak. |

| 1600, 1495, 1450 | C=C Stretch (Aromatic Rings) | Medium-Strong | Characteristic of the indole and benzyl groups. |

| ~1250 | C-O Stretch (Ether) | Strong | |

| ~1100 | C-N Stretch | Medium |

These predictions are based on typical functional group absorption regions.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet press.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For dl-6-Benzyloxytryptophan (Molecular Formula: C₁₈H₁₈N₂O₃), the expected molecular weight is approximately 310.13 g/mol .

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule at m/z 311.14 is expected to be the base peak.[3] In Electron Ionization (EI), a molecular ion at m/z 310.13 might be observed.

-

Key Fragmentation Pathways:

-

Loss of the benzyl group: A prominent fragment would arise from the cleavage of the benzyl group, resulting in a tropylium cation at m/z 91.

-

Loss of the carboxylic acid group: Decarboxylation would lead to a fragment at m/z 265.

-

Cleavage of the amino acid side chain: A characteristic fragment of tryptophan and its derivatives is the indolylmethyl cation at m/z 130, although in this case, it would be the 6-benzyloxyindolylmethyl cation.

-

Table 4: Predicted Key Mass Fragments for dl-6-Benzyloxytryptophan

| m/z | Proposed Fragment | Notes |

| 311.14 | [M+H]⁺ | Protonated molecule (ESI). |

| 310.13 | M⁺ | Molecular ion (EI). |

| 265 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group. |

Fragmentation patterns are predicted based on the general behavior of tryptophan and benzylic ether containing compounds in mass spectrometry.[4][5]

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source. Calibrate the instrument using a known standard.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the protonated molecular ion and major fragment ions.

Mass Spectrometry Experimental Workflow

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for dl-6-Benzyloxytryptophan. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this important molecule. The provided experimental protocols and workflows offer a practical framework for obtaining high-quality spectroscopic data. It is always recommended to compare experimentally obtained data with these predictions for a thorough structural confirmation.

References

-

Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺. PubMed. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - Rsc.org. Rsc.org. Available at: [Link]

-

The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). Wiley Online Library. Available at: [Link]

-

Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

Imaging active site chemistry and protonation states: NMR crystallography of the tryptophan synthase α-aminoacrylate intermediate. OSTI.gov. Available at: [Link]

-

5-Methoxytryptophan | C12H14N2O3 | CID 151018. PubChem. Available at: [Link]

-

BMRB entry bmse000050 - L-Tryptophan. BMRB. Available at: [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000543). NP-MRD. Available at: [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Available at: [Link]

-

1 H NMR spectra showing tryptophan aromatic proton resonances for (A)... ResearchGate. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

"benzyl ether protecting group for tryptophan indole"

Advanced Protection Strategies for Tryptophan Indoles: Benzyl Ethers and Benzyloxymethyl (BOM) Applications in Peptide Synthesis

Executive Summary

The incorporation of tryptophan (Trp) into complex peptides presents unique synthetic challenges due to the extreme electron density of its indole ring. During Solid-Phase Peptide Synthesis (SPPS), the indole moiety is highly susceptible to oxidative degradation and electrophilic attack, particularly at the C2 and C3 positions. This technical guide explores two distinct, advanced paradigms for indole protection: the use of Benzyl Ethers (-OBn) for protecting hydroxylated tryptophan derivatives (e.g., 5-HTP), and the application of the Benzyloxymethyl (BOM) group for direct protection of the indole nitrogen (>N-H).

Designed for drug development professionals and synthetic chemists, this whitepaper details the mechanistic causality behind these protecting groups and provides self-validating experimental protocols to ensure high-fidelity peptide assembly.

Mechanistic Rationale: The Vulnerability of the Tryptophan Indole

In standard SPPS, the repetitive removal of N-alpha protecting groups (such as Boc or Fmoc) and the final global cleavage from the resin generate highly reactive carbocations (e.g., tert-butyl cations). If the tryptophan indole is left unprotected, these carbocations act as electrophiles, irreversibly alkylating the indole ring[1].

To mitigate this, chemists employ orthogonal protection strategies based on the specific nature of the target residue:

-

Hydroxylated Tryptophans (e.g., 5-hydroxy-L-tryptophan): The indolic hydroxyl group is the most nucleophilic site and is protected using a Benzyl Ether (-OBn) [2].

-

Standard Tryptophan: The indole nitrogen (>N-H) is protected. While Formyl (For) and Boc are common, the Benzyloxymethyl (BOM) group offers specialized aminal-ether protection that requires precise scavenger management during cleavage[3].

Paradigm A: Benzyl Ether (-OBn) Protection for Hydroxytryptophans

Chemical Causality

When synthesizing peptides containing modified residues like 5-hydroxy-L-tryptophan or 7-hydroxy-L-tryptophan, the phenolic/indolic hydroxyl group must be masked to prevent side reactions. The benzyl ether (-OBn) is the optimal protecting group because it is highly stable to the repetitive trifluoroacetic acid (TFA) treatments used in Boc-SPPS, yet it can be quantitatively cleaved under the strong acidic conditions of anhydrous hydrogen fluoride (HF) or via mild catalytic hydrogenolysis (Pd/C, H2)[2].

Protocol 1: Synthesis and O-Benzylation of Hydroxytryptophan

The following protocol is a self-validating system for the orthogonal protection of 5-HTP prior to SPPS.

-

Step 1: N-alpha Protection. Convert 5-hydroxy-L-tryptophan to its N-alpha-Boc derivative using Boc-anhydride (Boc2O) and DIEA in dichloromethane.

-

Step 2: O-Alkylation. Dissolve the N-alpha-Boc-5-hydroxy-L-tryptophan in anhydrous acetone. Add cesium carbonate (Cs2CO3, 1.5 eq) and benzyl bromide (1.1 eq). The use of Cs2CO3 provides the precise basicity required to deprotonate the indolic hydroxyl without inducing racemization at the alpha-carbon[4].

-

Step 3: Reaction. Stir at room temperature for 15–18 hours under an inert argon atmosphere.

-

Validation & In-Process Control: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the starting material and the emergence of a new UV-active spot at a higher Rf validates successful O-alkylation. Confirm via LC-MS (Expected mass shift: +90 m/z corresponding to the benzyl addition).

Workflow for Benzyl Ether Protection of Hydroxytryptophan

Paradigm B: Benzyloxymethyl (BOM) Protection for the Indole Nitrogen

Chemical Causality & The Scavenger Imperative

The benzyloxymethyl (BOM) group is an ether-linked aminal protecting group. While traditionally favored for the imidazole ring of histidine, it is highly effective for protecting the >N-H of the tryptophan indole against electrophilic attack. However, the acidolytic cleavage of the BOM group generates highly reactive formaldehyde and a benzyl cation[1].

If not immediately trapped, formaldehyde will react with the N-terminal amine of the peptide or cross-link with cysteine residues to form irreversible thioprolyl adducts. Therefore, the cleavage protocol mandates the use of potent formaldehyde scavengers[3].

Protocol 2: BOM Deprotection with Scavenger Trapping

This protocol ensures the safe removal of the BOM group while preventing formaldehyde-induced peptide degradation.

-

Step 1: Cleavage Cocktail Formulation. In an HF cleavage apparatus, prepare a scavenger cocktail consisting of the peptide-resin, 2–4% resorcinol, and 2–4% cysteine. Resorcinol and cysteine act as sacrificial nucleophiles to trap the liberated formaldehyde[3].

-

Step 2: Cleavage Execution. Carefully distill anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1 to 2 hours.

-

Step 3: Precipitation. Evaporate the HF under a stream of nitrogen and wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Validation & In-Process Control: Following ether precipitation, dissolve an aliquot of the crude peptide in buffer and perform an Ellman’s reagent (DTNB) assay. A rapid shift to a yellow color indicates the presence of free, unalkylated thiols, validating that the formaldehyde was successfully trapped by the scavengers rather than irreversibly consuming the peptide's internal cysteine residues.

Mechanism of BOM Deprotection and Scavenger Trapping

Quantitative Data Presentation

To facilitate experimental design, the following table summarizes the stability and cleavage profiles of the primary protecting groups utilized for tryptophan and its derivatives.

Table 1: Comparative Stability and Cleavage Profiles of Tryptophan Protecting Groups

| Protecting Group | Target Site | Acid Stability | Base Stability | Cleavage Reagent | Scavenger Requirement |

| Boc | Indole Nitrogen (N-in) | Labile (TFA) | Stable | TFA | Standard (TIS, Water) |

| Formyl (For) | Indole Nitrogen (N-in) | Stable | Labile (Piperidine) | HF or Piperidine | Low |

| BOM | Indole Nitrogen (N-in) | Stable (TFA) | Stable | HF or TFMSA | High (Resorcinol/Cys) |

| Benzyl (-OBn) | Indole Hydroxyl (O-in) | Stable (TFA) | Stable | HF or Pd/C (H2) | Standard (Anisole) |

References

Sources

The Duality of the Indole Nitrogen: A Technical Guide to the Reactivity of 6-Benzyloxy-Substituted Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan and its derivatives are fundamental scaffolds in medicinal chemistry, with their biological activity often modulated by substitutions on the indole ring. The reactivity of the indole nitrogen, in particular, presents both a challenge and an opportunity for synthetic chemists. This in-depth technical guide focuses on the nuanced reactivity of the indole nitrogen in 6-benzyloxytryptophan, a key intermediate in the synthesis of various biologically active compounds. We will explore the electronic and steric factors governing its reactivity, provide field-proven insights into selective N-functionalization, and present detailed experimental protocols. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this important tryptophan analog.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole moiety, a fused bicyclic structure composed of a benzene and a pyrrole ring, is a privileged scaffold in drug design.[1] Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. Tryptophan derivatives are integral to a vast array of pharmaceuticals and natural products. The indole nitrogen (N-1) and the C-3 position are the primary sites of reactivity, with the lone pair of electrons on the nitrogen participating in the aromatic sextet, which influences its basicity and nucleophilicity.[2][3] Understanding and controlling the reactivity at these positions is paramount for the synthesis of complex molecules with desired pharmacological profiles.

6-benzyloxytryptophan serves as a crucial building block for the synthesis of compounds like the potent toxin α-amanitin and other modified peptides.[4][5] The benzyloxy group at the 6-position not only acts as a protecting group for the phenol but also electronically influences the reactivity of the entire indole ring system, including the indole nitrogen.

Electronic Landscape of the Indole Ring: A Tale of Two Rings

The chemical behavior of the indole ring is a direct consequence of its electronic structure. It is a π-excessive system, meaning the ten π-electrons are delocalized over nine atoms, making it electron-rich and susceptible to electrophilic attack.[6] The pyrrole ring is more electron-rich than the benzene ring, directing electrophilic substitution primarily to the C-3 position.[6][7]

The Indole Nitrogen: Not Your Typical Amine

Contrary to typical secondary amines, the indole nitrogen is remarkably non-basic, with a pKa of approximately -2.4 to -3.6 for the protonated form.[2][8] This is because the lone pair of electrons on the nitrogen is integral to the aromaticity of the ring system.[3] Protonation at the N-1 position would disrupt this aromaticity, making it energetically unfavorable. However, the N-H proton is weakly acidic, with a pKa of around 17, allowing for deprotonation by strong bases to form the highly nucleophilic indolate anion.[7]

The Influence of the 6-Benzyloxy Substituent

Substituents on the benzene ring of the indole nucleus can significantly modulate its electronic properties through inductive and resonance effects.[9] An electron-donating group (EDG) generally increases the electron density of the ring, enhancing its nucleophilicity, while an electron-withdrawing group (EWG) has the opposite effect.[10]

The benzyloxy group at the 6-position is considered an electron-donating group through resonance, where the oxygen lone pairs can delocalize into the benzene ring. This increased electron density can influence the reactivity of the indole nitrogen, albeit to a lesser extent than substituents on the pyrrole ring. Computational studies have shown that substituents on the six-membered ring can affect the electronic structure of the indole ring.[11]

Reactivity of the Indole Nitrogen in 6-Benzyloxytryptophan

The functionalization of the indole nitrogen in 6-benzyloxytryptophan is a key step in the synthesis of many target molecules. The primary reactions involving the N-1 position are N-alkylation, N-acylation, and N-arylation. The choice of reaction conditions is critical to achieve selectivity and avoid undesired side reactions, such as C-3 alkylation or epimerization of the chiral center at the α-carbon.

N-Alkylation: Introducing Diverse Functionality

N-alkylation of the indole nitrogen introduces a variety of functional groups, which can modulate the biological activity of the parent molecule.[12][13] The reaction typically proceeds via deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or other electrophile.

Key Considerations for N-Alkylation:

-

Base Selection: Strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are commonly used to deprotonate the indole nitrogen. The choice of base can influence the regioselectivity of the reaction.

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred to solvate the indolate anion and the electrophile.

-

Electrophile: A wide range of alkylating agents can be employed, including alkyl halides, tosylates, and mesylates.

-

Protecting Groups: The α-amino and carboxylic acid functionalities of the tryptophan backbone must be suitably protected to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amine and methyl or ethyl esters for the carboxylic acid.[14]

Experimental Protocol: General Procedure for N-Alkylation of Nα-Boc-6-benzyloxy-L-tryptophan Methyl Ester

-

To a solution of Nα-Boc-6-benzyloxy-L-tryptophan methyl ester (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Representative N-Alkylation Reactions of Indole Derivatives

| Entry | Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 1 | Nα-Boc-Tryptophan Methyl Ester | Methyl Iodide | NaH | DMF | 95 | [12] |

| 2 | Nα-Fmoc-Tryptophan | Benzyl Bromide | DBU | DMF | 88 | [13] |

| 3 | Indole | Allyl Bromide | K2CO3 | Acetonitrile | 92 | [15] |

Diagram 1: General Workflow for N-Alkylation of 6-Benzyloxytryptophan

Caption: A streamlined workflow for the N-alkylation of protected 6-benzyloxytryptophan.

N-Acylation: Enhancing Structural Diversity

N-acylation of the indole nitrogen provides access to a different class of derivatives with potentially altered biological activities.[16][17] The reaction typically involves the treatment of the indole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base.

Key Considerations for N-Acylation:

-

Acylating Agent: Acid chlorides and anhydrides are common choices. More reactive acylating agents may not require a base. The use of N-acylbenzotriazoles has been reported as an efficient method for N-acylation.[18]

-

Base: For less reactive acylating agents, a non-nucleophilic base like triethylamine or pyridine is often used to neutralize the acid byproduct.

-

Catalyst: In some cases, a catalyst such as 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.

Experimental Protocol: General Procedure for N-Acylation of Nα-Boc-6-benzyloxy-L-tryptophan Methyl Ester

-

To a solution of Nα-Boc-6-benzyloxy-L-tryptophan methyl ester (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C, add the acyl chloride (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Transition Metal-Catalyzed N-Arylation: Forging C-N Bonds

The formation of a bond between the indole nitrogen and an aryl group is a powerful transformation for accessing compounds with significant biological activity.[19][20] Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are the most common methods for achieving N-arylation of indoles.[1]

Key Considerations for N-Arylation:

-

Catalyst System: Palladium and copper-based catalysts are most frequently employed. The choice of ligand is crucial for the success of the reaction.

-

Aryl Halide: Aryl iodides, bromides, and triflates are common coupling partners.

-

Base: A variety of inorganic and organic bases are used, such as potassium phosphate, cesium carbonate, or sodium tert-butoxide.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig N-Arylation

Caption: A simplified catalytic cycle for the Palladium-catalyzed N-arylation of indoles.

Chemoselectivity and Protecting Group Strategies

A significant challenge in the chemistry of 6-benzyloxytryptophan is achieving selective functionalization of the indole nitrogen in the presence of other reactive sites, namely the α-amino group and the C-3 position of the indole.

-

N-1 vs. C-3 Reactivity: While electrophilic attack is generally favored at C-3, deprotonation of the indole nitrogen creates a powerful nucleophile that can compete with or even dominate C-3 reactivity, especially in alkylation reactions. The choice of base and reaction conditions can often be tuned to favor N-1 functionalization.

-

Protecting Groups: The use of orthogonal protecting groups for the α-amino and carboxylic acid functions is essential. The Boc and Fmoc groups are standard for the amine, while esterification protects the carboxylic acid. The benzyloxy group at the 6-position is generally stable to the conditions used for N-functionalization but can be removed by hydrogenolysis.

Conclusion and Future Perspectives

The indole nitrogen of 6-benzyloxytryptophan possesses a rich and nuanced reactivity that can be harnessed for the synthesis of complex and biologically important molecules. A thorough understanding of the electronic properties of the indole ring, coupled with strategic choices of reagents and reaction conditions, allows for the selective N-alkylation, N-acylation, and N-arylation of this valuable building block. As the demand for novel tryptophan-based therapeutics continues to grow, the development of even more efficient and selective methods for the functionalization of the indole nitrogen will remain a key area of research in synthetic organic and medicinal chemistry.

References

- Vertex AI Search. Indole.

- Vertex AI Search. Synthesis and Chemistry of Indole.

- Safrole. Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.

- PMC.

- ResearchGate. Nickel‐catalyzed N‐arylation of indoles using Ni/PdAd2‐DalPhos by....

- Google Patents. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

- NIH. Indole | C8H7N | CID 798 - PubChem.

- MDPI.

- ResearchGate.

- ResearchGate. Synthesis of N‐Teoc‐6‐benzyloxy‐l‐tryptophan (8) by dynamic kinetic....

- RSC Publishing.

- PMC.

- ChemRxiv.

- Thieme Connect. Tryptophan N 1 -Alkylation: Quick and Simple Access to Diversely Substituted Tryptophans.

- MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.

- ediss.sub.hamburg.

- La Salle University. Substituent Effects.

- Google Patents. EP3894390A1 - Synthesis of (s)

- RSC Publishing.

- ACS Publications. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.

- Chemical Communications (RSC Publishing). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2)

- ACS Publications. Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion | Journal of the American Chemical Society.

- Quora. Why the indole nitrogen of tryptophan is more weakly basic than one of the imidazole nitrogens of histidine?.

- AIR Unimi. Synthesis of constrained analogues of tryptophan.

- Scilit. Tryptophan N 1-Alkylation: Quick and Simple Access to Diversely Substituted Tryptophans.

- PMC. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)

- PMC.

- Canadian Science Publishing. A NEW SYNTHESIS OF 5-HYDROXYTRYPTOPHAN.

- PubMed. Chemoselective N-acylation via condensations of N-(benzoyloxy)amines and alpha-ketophosphonic acids under aqueous conditions.

- ResearchGate.

- PMC. Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)

- PMC. De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies.

- Semantic Scholar. AN ALTERNATIVE SYNTHESIS OF 2-BENZYLOXY-6-HYDROXYMEYHYL-3-.

- ResearchGate. (PDF)

- PMC.

- MDPI. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride.

-

NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][8]naphthyrin-5(6H).

- PubMed. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter.

- PubMed. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.

- ResearchGate. N-Acylation of sulfonamides using N-acylbenzotriazoles.

Sources

- 1. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]

- 2. safrole.com [safrole.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents [patents.google.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Indole [quimicaorganica.org]

- 8. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www1.lasalle.edu [www1.lasalle.edu]

- 10. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. scilit.com [scilit.com]

- 14. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 15. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemoselective N-acylation via condensations of N-(benzoyloxy)amines and alpha-ketophosphonic acids under aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

"potential applications of 6-benzyloxytryptophan in medicinal chemistry"

This guide details the technical specifications, synthesis, and medicinal chemistry applications of 6-Benzyloxytryptophan (6-BnO-Trp) .

Executive Summary

6-Benzyloxytryptophan is a specialized non-canonical amino acid primarily utilized as a robust, protected precursor to 6-hydroxytryptophan (6-HTP) . While 6-HTP is a critical pharmacophore found in the potent Amatoxin class of peptides (e.g.,

The benzyloxy group serves as an orthogonal protecting group, stabilizing the electron-rich indole ring during chain assembly and allowing for late-stage liberation of the hydroxyl functionality. This molecule is currently a high-value intermediate in the development of Antibody-Drug Conjugates (ADCs) targeting RNA polymerase II via amanitin payloads.

Chemical Identity & Structural Logic

Structural Specifications

-

IUPAC Name: (2S)-2-amino-3-[6-(benzyloxy)-1H-indol-3-yl]propanoic acid

-

Molecular Formula: C

H -

Role: Protected scaffold for 6-hydroxyindole moieties.

The "Protection" Logic

The 6-position of the indole ring is highly electron-rich. In 6-hydroxytryptophan, this position makes the indole prone to:

-

Oxidative dimerization (forming melanin-like byproducts).

-

Acid-catalyzed decomposition during TFA cleavage in SPPS.

Solution: Masking the phenol as a benzyl ether (6-BnO) reduces the electron density slightly and prevents quinone-methide formation, rendering the molecule compatible with Fmoc/tBu protocols.

Synthesis & Access

The synthesis of 6-benzyloxytryptophan typically proceeds via the modification of 6-benzyloxyindole .

Synthetic Pathway (Vilsmeier-Haack Route)

The most scalable route involves formylation of the indole followed by condensation with a glycine equivalent.

Figure 1: Synthetic route from 6-benzyloxyindole to 6-benzyloxytryptophan via asymmetric hydrogenation.

Medicinal Chemistry Applications

Amanitin-based Antibody-Drug Conjugates (ADCs)

The most critical application of 6-benzyloxytryptophan is in the total synthesis of

-

Mechanism: Amanitins bind to eukaryotic RNA Polymerase II, causing cellular apoptosis independent of proliferation status (killing both dividing and quiescent cancer cells).

-

Structural Requirement: The 6-hydroxy group on the tryptophan residue (Trp

in amanitin) is essential for the "sulfoxide-tryptathionine" crosslink that gives amanitin its rigid, bioactive conformation. -

Workflow:

-

Incorporate Fmoc-6-BnO-Trp-OH during SPPS.

-

Cyclize the peptide.[1]

-

Remove the Benzyl group (hydrogenolysis).

-

Perform the Savige-Fontana reaction (oxidative cyclization) to form the tryptathionine bridge.

-

Serotonin Pathway Modulation

6-Hydroxytryptophan is a regioisomer of the neurotransmitter precursor 5-HTP.

-

Metabolic Stability: 6-substituted indoles are often resistant to metabolization by monoamine oxidases (MAO), creating long-lasting serotonergic probes.

-

Receptor Selectivity: The bulkier benzyloxy analog can be used to probe the size of the hydrophobic pocket in Serotonin Transporters (SERT) or IDO/TDO enzymes.

Fluorescence Probes

While 6-BnO-Trp itself has standard indole fluorescence, its deprotected form (6-OH-Trp) exhibits a significant red shift in emission compared to native Tryptophan.

-

6-OH-Trp Emission: ~420 nm

-

Application: Researchers incorporate 6-BnO-Trp into a peptide, deprotect it, and use the distinct spectral signature of 6-OH-Trp to monitor protein folding or binding events without background interference from native tryptophans.

Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS)

Reagents: Fmoc-6-benzyloxytryptophan, DIC/Oxyma (coupling), Piperidine (deprotection).

Protocol:

-

Coupling: Use 3.0 eq of amino acid, 3.0 eq DIC, and 3.0 eq Oxyma Pure in DMF. React for 60 minutes at room temperature. Note: Avoid phosphonium salts (PyBOP) if possible to prevent potential alkylation of the indole nitrogen, though the benzyl group mitigates this risk.

-

Fmoc Removal: 20% Piperidine in DMF (2 x 5 min).

-

Cleavage from Resin: 95% TFA, 2.5% TIPS, 2.5% H

O. The benzyl ether is stable to TFA.

Benzyl Deprotection (Hydrogenolysis)

To reveal the active 6-hydroxy species:

-

Dissolve the purified peptide in MeOH/H

O (1:1). -

Add 10% Pd/C catalyst (10% w/w of peptide).

-

Bubble H

gas or apply 30 psi H -

Filter through Celite and lyophilize.

Comparison of Tryptophan Analogs

| Analog | Stability (Acid) | Fluorescence | Primary Application |

| L-Tryptophan | High | Native protein synthesis | |

| 5-Hydroxytryptophan | Low | Serotonin precursor | |

| 6-Benzyloxytryptophan | High | Indole-like | Protected precursor for Amanitin/6-HTP |

| 6-Hydroxytryptophan | Very Low | Red-shifted probe, Amanitin pharmacophore |

Visualization: The ADC Workflow

Figure 2: Workflow for converting 6-benzyloxytryptophan into an Amanitin-based Antibody-Drug Conjugate.

References

-

Synthesis of (S)-6-hydroxytryptophan and derivatives thereof . Google Patents. (EP3894390A1). Describes the Vilsmeier-Haack and enzymatic routes for 6-BnO-Trp synthesis.

-

Intermediates in the biosynthesis of bislactone antibiotics . University of Glasgow. Details the spectroscopic properties and metabolic role of 6-hydroxytryptophan derivatives.

-

4-benzyloxyindole . Organic Syntheses. Provides the foundational chemistry for synthesizing benzyloxyindole precursors used to generate the tryptophan derivative.

-

Utility of Tryptophan Analogs . NIH/PMC. Discusses the fluorescence properties of substituted tryptophans and their use as probes.

Sources

Strategic Utilization of 6-Benzyloxytryptophan Scaffolds in Medicinal Chemistry

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and ADC (Antibody-Drug Conjugate) Developers.

Executive Summary: The 6-Position Advantage

In the architecture of indole-based therapeutics, the 6-position of the tryptophan scaffold represents a unique electronic and steric vector. 6-Benzyloxytryptophan (6-Bn-Trp) is not merely a derivative; it is a pivotal "masked" intermediate. Its primary utility lies in its role as a stable, lipophilic precursor to 6-hydroxytryptophan (6-HTP) , a moiety critical for the synthesis of Amanitin-based Antibody-Drug Conjugates (ADCs) and oxidatively active peptide toxins.

This guide synthesizes the chemo-enzymatic routes to 6-Bn-Trp, analyzing its superiority over unprotected hydroxytryptophans during peptide assembly, and details its application in next-generation oncology payloads.

Structural Logic & Pharmacophore Significance

The Protection Paradox

Direct incorporation of 6-hydroxytryptophan into peptides is fraught with oxidative instability. The electron-rich 6-hydroxyindole system is prone to radical oxidation, forming reactive quinone methides that lead to polymerization or non-specific protein alkylation.

The benzyloxy (Bn) group at the 6-position serves a dual function:

-

Electronic Masking: It dampens the electron-donating capacity of the oxygen, preventing premature oxidation during solid-phase peptide synthesis (SPPS).

-

Lipophilic Anchor: The bulky benzyl group facilitates hydrophobic interactions within enzyme active sites (e.g., Tryptophan Synthase) during biocatalytic synthesis, often improving binding affinity (

) relative to the polar hydroxy variant.

Fluorescence Properties

Unlike native tryptophan, which emits at ~350 nm, 6-substituted tryptophans exhibit red-shifted fluorescence. 6-Bn-Trp serves as an intrinsic probe, allowing researchers to monitor peptide conformational changes without the steric perturbation of large extrinsic dyes like fluorescein.

Synthetic Architectures: Chemical vs. Biocatalytic

We present two validated routes. The choice depends on scale and required stereochemical purity.

Route A: Biocatalytic Synthesis (Green Chemistry)

Mechanism: The

Route B: Chemical Asymmetric Synthesis (DKR)

Mechanism: Nickel-catalyzed Dynamic Kinetic Resolution (DKR) of amino acid precursors. Causality: This method is preferred for industrial scaling of the (S)-enantiomer (L-form) with high enantiomeric excess (>95% ee), essential for GMP-grade peptide synthesis.

Comparative Workflow Visualization

Figure 1: Dual pathways for accessing 6-Benzyloxytryptophan. The enzymatic route offers fewer steps, while the chemical route ensures strict stereocontrol at scale.

Detailed Experimental Protocol

Protocol: Enzymatic Synthesis via Tryptophan Synthase

Rationale: This protocol minimizes hazardous waste and utilizes the substrate specificity of engineered TrpS.

Materials:

-

Substrate: 6-Benzyloxyindole (20 mM dissolved in minimal ethanol/Triton X-100).

-

Co-substrate: L-Serine (40 mM).

-

Enzyme: Recombinant Salmonella typhimurium TrpS (

complex) or evolved Pyrococcus furiosus TrpB. -

Cofactor: Pyridoxal-5'-phosphate (PLP) (50

M). -

Buffer: 50 mM Potassium Phosphate, pH 7.8.

Step-by-Step Workflow:

-

Pre-Incubation: Dissolve PLP in the phosphate buffer. Add the enzyme and incubate at 37°C for 10 minutes to ensure holoenzyme formation.

-

Reaction Initiation: Add L-Serine followed by the slow addition of the 6-Benzyloxyindole solution. Note: Slow addition prevents indole aggregation.

-

Monitoring: Agitate gently at 37°C. Monitor consumption of indole via HPLC (C18 column, gradient MeOH/Water + 0.1% TFA) at 280 nm.

-

Quenching: Once conversion >95% (typically 4-12 hours), quench with 1M HCl to pH 2.0.

-

Purification: The product precipitates or can be extracted with ethyl acetate. Recrystallize from ethanol/water.

Validation Criteria:

-

1H NMR (400 MHz, DMSO-d6): Confirm benzyl protons (~5.1 ppm, s, 2H) and indole C2-H.

-

Chiral HPLC: Confirm >99% L-enantiomer (TrpS is stereospecific).

High-Value Application: Amanitin ADC Payloads

The most critical application of 6-Bn-Trp is in the total synthesis of

The Synthetic Pipeline

-

Incorporation: 6-Bn-Trp is introduced into the octapeptide linear precursor via SPPS.

-

Cyclization: The peptide is cyclized (head-to-tail).

-

Tryptathionine Bridge: An oxidative coupling forms the unique crosslink between Cysteine and Tryptophan.

-

Deprotection: The benzyl group is removed (hydrogenolysis,

) in the final step to reveal the 6-hydroxyl group, restoring the toxin's potency.

Mechanistic Diagram: The ADC Connection

Figure 2: The critical role of 6-Bn-Trp in the synthesis of Amanitin-based cytotoxic payloads.

Data Summary: 6-Substituted Indole Properties

| Derivative | Substrate for TrpS? | Fluorescence ( | Key Application |

| L-Tryptophan | Yes (Native) | ~350 nm | Protein Biosynthesis |

| 6-Benzyloxytryptophan | Yes (High Efficiency) | ~355 nm (Shifted) | Amanitin Precursor / Probe |

| 6-Hydroxytryptophan | Poor (Oxidation prone) | ~420 nm | Metabolic Intermediate |

| 6-Fluorotryptophan | Yes | ~350 nm | 19F NMR Probe |

Table 1: Comparison of 6-substituted tryptophan derivatives in biocatalysis and spectroscopy.

References

-

Synthesis of N-Teoc-6-benzyloxy-L-tryptophan by Dynamic Kinetic Resolution. Source: ResearchGate / Chemistry - A European Journal. Context: Describes the chemical synthesis route essential for Amanitin production.

-

Tryptophan Synthase: A Mine for Enzymologists. Source: PubMed Central (PMC). Context: Detailed mechanism of the

complex and substrate channeling. -

Synthesis of (S)-6-Hydroxytryptophan and Derivatives Thereof. Source: Google Patents (EP3894390A1). Context: Patent detailing the industrial relevance of 6-Bn-Trp in Amanitin manufacturing.

-

Tryptophan Synthase Uses an Atypical Mechanism to Achieve Substrate Specificity. Source: PubMed Central (PMC). Context: Discusses the plasticity of the TrpS active site for accepting non-native substrates.

-

Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins. Source: PubMed Central (PMC). Context: Background on the fluorescence properties of tryptophan derivatives.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of dl-6-Benzyloxytryptophan in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Expanding the Chemical Diversity of Peptides with 6-Hydroxytryptophan

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased potency, improved metabolic stability, and novel functionalities. 6-Hydroxytryptophan, a hydroxylated analog of tryptophan, is of particular interest due to its potential to introduce a versatile chemical handle for further modifications, such as glycosylation, phosphorylation, or the attachment of fluorescent probes. The electron-rich indole side chain of tryptophan is, however, susceptible to oxidation and alkylation under the acidic conditions commonly employed in solid-phase peptide synthesis (SPPS).[1][2] Therefore, the use of a protected form, dl-6-Benzyloxytryptophan (dl-Trp(OBzl)), is essential for its successful incorporation into peptide sequences.

This comprehensive guide provides detailed application notes and protocols for the efficient and reliable use of Fmoc-dl-6-Benzyloxytryptophan-OH in Fmoc-based SPPS. We will delve into the causality behind experimental choices, from coupling strategies to final deprotection, and provide validated protocols to ensure the integrity of the target peptide.

Chemical Rationale and Strategic Considerations

The core of a successful SPPS campaign lies in an orthogonal protection strategy, where the temporary Nα-protecting group (Fmoc) and the permanent side-chain protecting groups are removed under distinct and non-interfering conditions.[3][4] The benzyl ether protecting the 6-hydroxy group of tryptophan is designed to be stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) but labile to the strong acidic conditions of the final cleavage from the resin.[5]

The use of a racemic mixture (dl-6-Benzyloxytryptophan) will result in the incorporation of a racemic mixture of this amino acid at the desired position in the peptide sequence. This may be desirable in certain drug discovery applications where the stereochemistry at a particular position is being explored for its effect on biological activity.

Experimental Protocols

PART 1: Materials and Reagents

-

Resin: Appropriate for the desired C-terminal functionality (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).

-

Amino Acids: High-purity Fmoc-protected amino acids.

-

Fmoc-dl-6-Benzyloxytryptophan-OH

-

Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole) or OxymaPure®

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water.

-

Precipitation Solvent: Cold diethyl ether.

PART 2: Step-by-Step Protocol for SPPS

This protocol outlines a single coupling cycle for the incorporation of Fmoc-dl-6-Benzyloxytryptophan-OH into a growing peptide chain on a solid support.

1. Resin Swelling and Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.[1]

-

Drain the DMF.

2. N-terminal Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1][6]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and then DMF (3 times) to remove all traces of piperidine.[6]

3. Coupling of Fmoc-dl-6-Benzyloxytryptophan-OH:

The choice of coupling reagent is critical for efficient peptide bond formation. For modified amino acids like 6-benzyloxytryptophan, aminium/uronium-based reagents such as HATU or HBTU are highly recommended due to their high reactivity and ability to minimize racemization.[7]

-

Activation: In a separate vial, dissolve Fmoc-dl-6-Benzyloxytryptophan-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in DMF.[1]

-

Add DIPEA (6-10 equivalents) to the solution.[1]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered sequences.[6]

-

Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

-

After a successful coupling, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

-

Wash the resin with DMF.

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

PART 3: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the solid support and simultaneously removing all side-chain protecting groups, including the benzyl ether from the 6-hydroxy-tryptophan residue. The strong acid, TFA, is used for this purpose. Scavengers are crucial in this step to trap the reactive carbocations generated from the cleavage of protecting groups, which can otherwise lead to side reactions with sensitive residues like tryptophan.[2][8]

Recommended Cleavage Cocktail:

| Reagent | Volume % | Purpose |

| Trifluoroacetic acid (TFA) | 95% | Cleavage and deprotection |

| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations |

| Deionized Water | 2.5% | Suppresses side reactions |

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.[2]

-

Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dried resin in a reaction vessel.[1]

-

Gently agitate the mixture at room temperature for 2-4 hours.[2] The benzyl ether of 6-benzyloxytryptophan is expected to be cleaved under these standard conditions, similar to other benzyl-based protecting groups.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.[2]

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

Analysis and Characterization of 6-Hydroxytryptophan Peptides

High-Performance Liquid Chromatography (HPLC):

-

Crude peptide purity should be assessed by reverse-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.[9][10]

-

The incorporation of the more polar 6-hydroxytryptophan in place of tryptophan will likely result in a shorter retention time.

Mass Spectrometry (MS):

-

The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

The mass of a 6-hydroxytryptophan residue is 220.23 g/mol , which is 16 Da higher than that of a standard tryptophan residue (204.23 g/mol ). This mass difference should be clearly identifiable in the mass spectrum.

-

Tandem mass spectrometry (MS/MS) can be used to confirm the sequence and locate the position of the 6-hydroxytryptophan residue. Fragmentation patterns of peptides containing oxidized tryptophan residues have been characterized and can serve as a reference.[11]

Potential Side Reactions and Troubleshooting

While the use of a protected 6-benzyloxytryptophan derivative mitigates many potential issues, researchers should be aware of common SPPS side reactions:

-

Incomplete Coupling: Monitor each coupling step with a Kaiser test and recouple if necessary.

-

Racemization: The use of aminium/uronium-based coupling reagents like HATU or HBTU helps to suppress racemization.[7]

-

Aspartimide Formation: For sequences containing aspartic acid, especially followed by glycine or serine, aspartimide formation can be a significant side reaction.[12]

-

Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[13]

-

Incomplete Deprotection of the Benzyl Group: While standard TFA cleavage is generally effective, for particularly resistant cases or if incomplete deprotection is observed by mass spectrometry, extending the cleavage time or using a stronger acid cocktail may be necessary. However, harsher conditions can increase the risk of other side reactions.

Visualizing the Workflow

Conclusion

The incorporation of dl-6-Benzyloxytryptophan into peptides via Fmoc-SPPS is a viable and valuable method for introducing 6-hydroxytryptophan, a non-canonical amino acid with significant potential in drug discovery and chemical biology. By employing a robust protection strategy, optimized coupling conditions, and a well-designed cleavage protocol, researchers can successfully synthesize these modified peptides with high purity and yield. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile building block, enabling the exploration of novel peptide structures with enhanced biological activities.

References

- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.

- BenchChem. (2025).

- Nowick, J. S., et al. (2020).

- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC.

- Pícharová, M., et al. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.

- dos Santos, E. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Zhang, H., et al. (2018). Solid-phase synthesis of a novel phalloidin analog with on-bead and off-bead actin-binding activity.

- BenchChem. (2025).

- Chen, Y., et al. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. PubMed.

- Houben-Weyl. (n.d.). 2.6.4.

- AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.

- CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures.

- AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection.

- Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. PMC.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- Schiavo, B., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. PubMed.

- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Chen, Y., et al. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. NSF PAR.

- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.

- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.

- Biovera. (2024).

- Jadaun, G. P. S. (2017).

- Li, X., et al. (2024).

- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?

- Mant, C. T., & Hodges, R. S. (2012).

- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.

- Godel, H., et al. (1992).

- ResearchGate. (2018).

- Chen, J. H., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI.

- Sørensen, K. M., et al. (2019).

- Google Patents. (n.d.). EP3894390A1 - Synthesis of (s)

- Morris, M. C., et al. (2013). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. PubMed.

- The University of Hong Kong. (2024).

- Fujii, N., et al. (1988). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace. SciSpace.

- UCL Discovery. (n.d.). protein engineering by chemical methods.

- Wipf Group, University of Pittsburgh. (2004).

- ScienceDaily. (2024).

- ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. biovera.com.au [biovera.com.au]

- 10. phmethods.net [phmethods.net]

- 11. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Application Notes and Protocols: Coupling of Boc-dl-6-Benzyloxytryptophan-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-dl-6-Benzyloxytryptophan-OH is a valuable non-proteinogenic amino acid derivative utilized in peptide synthesis to introduce a modified tryptophan residue. The Boc (tert-butyloxycarbonyl) group provides acid-labile protection for the α-amino group, while the benzyl ether protects the hydroxyl group at the 6-position of the indole ring. This dual protection scheme allows for its strategic incorporation into peptide sequences. The bulky benzyl group can also impart specific conformational constraints and enhance metabolic stability, making it a residue of interest in the design of peptidomimetics and other bioactive peptides.

This guide provides detailed protocols and technical insights for the efficient and stereochemically controlled coupling of Boc-dl-6-Benzyloxytryptophan-OH in both solid-phase and solution-phase peptide synthesis.

Core Concepts in Peptide Coupling

The formation of a peptide bond involves the activation of the carboxylic acid of one amino acid and its subsequent reaction with the amino group of another. The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and, most importantly, suppressing racemization.[1]

Mechanism of Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis.[1][2][3] It can occur through two primary mechanisms:

-

Direct Enolization: A base abstracts the α-proton of the activated amino acid, forming a planar enolate intermediate.

-

Oxazolone Formation: The activated carboxyl group can cyclize to form an oxazolone intermediate, which readily tautomerizes to an achiral aromatic form.[1]

The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or its derivatives is crucial for minimizing racemization by converting the highly reactive activated species into more stable active esters.[4][5]

Recommended Coupling Protocols

The successful incorporation of Boc-dl-6-Benzyloxytryptophan-OH is highly dependent on the chosen coupling methodology. Below are established protocols for both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA

This is a widely used and efficient method for incorporating amino acids in SPPS. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent that rapidly forms an active ester.[4]

Workflow for HBTU/DIPEA Coupling in SPPS

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol:

-

Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF).

-

Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.[6][7]

-

Washing: Thoroughly wash the resin with DCM, followed by DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 2-5 minutes. Repeat this step.[6]

-

Washing: Wash the resin again with DMF.

-

Pre-activation: In a separate vessel, dissolve Boc-dl-6-Benzyloxytryptophan-OH (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF. Allow this mixture to pre-activate for 5-10 minutes.[6]

-

Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Quantitative Data for HBTU/DIPEA Coupling

| Reagent | Equivalents (relative to resin loading) |

| Boc-dl-6-Benzyloxytryptophan-OH | 2.0 - 4.0 |

| HBTU | 2.0 - 4.0 |

| DIPEA | 4.0 - 8.0 |

Solution-Phase Peptide Synthesis using DCC/HOBt

This classical method remains a reliable choice for solution-phase synthesis, particularly for fragment condensation. N,N'-Dicyclohexylcarbodiimide (DCC) is a potent activating agent, and the addition of HOBt is essential to suppress racemization and improve efficiency.[5][6]

Workflow for DCC/HOBt Coupling in Solution Phase

Caption: General workflow for solution-phase peptide coupling using DCC/HOBt.

Detailed Protocol:

-

Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 equivalents) in DMF or DCM. Cool to 0°C in an ice bath and neutralize the hydrochloride salt by the dropwise addition of N-methylmorpholine (NMM) or DIPEA (1.1 equivalents).[6]

-

Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-dl-6-Benzyloxytryptophan-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.

-

Coupling: To the solution from step 2, add a solution of DCC (1.1 equivalents) in DCM. Stir the mixture at 0°C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.[6]

-

Reaction: Add the neutralized amino acid ester solution from step 1 to the activation mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography on silica gel.[6]

-

Quantitative Data for DCC/HOBt Coupling

| Reagent | Equivalents |

| Boc-dl-6-Benzyloxytryptophan-OH | 1.0 |

| Amino acid ester hydrochloride | 1.1 |

| NMM or DIPEA | 1.1 |

| HOBt | 1.1 |

| DCC | 1.1 |

Deprotection Strategies

Boc Group Removal

The Boc group is typically removed under acidic conditions.[8][9]

-

Solid-Phase: A solution of 25-50% TFA in DCM is commonly used.[7][10] The addition of scavengers like triisopropylsilane (TIS) can be beneficial to prevent side reactions with sensitive residues.

-

Solution-Phase: Anhydrous HCl in an organic solvent (e.g., dioxane or ethyl acetate) or neat TFA can be employed.

Benzyl Ether Cleavage

The benzyl ether protecting group on the indole ring is more robust and requires stronger conditions for removal.

-

Catalytic Hydrogenolysis: This is a common and clean method involving hydrogen gas and a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol.[11][12][13] This method is not suitable for peptides containing other reducible functional groups.

-

Strong Acids: Strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are effective but require specialized equipment and careful handling.[7]

-

Lewis Acids: Milder Lewis acids like BCl₃·SMe₂ can also be used for selective cleavage of benzyl ethers.[14]

Troubleshooting and Key Considerations

-

Racemization: Tryptophan and its derivatives can be susceptible to racemization, especially during activation.[15] The use of HOBt or other racemization suppressants is highly recommended.[4][5] Performing the coupling at lower temperatures can also help minimize this side reaction.[16]

-

Oxidation of the Indole Ring: The tryptophan indole ring is susceptible to oxidation, particularly during acidic cleavage steps. The use of scavengers in the cleavage cocktail is crucial to prevent this.

-

Steric Hindrance: The bulky nature of this amino acid derivative may lead to slower coupling kinetics. Extending the coupling time or using a more potent activating agent like HATU may be necessary.[4]

-

Solubility: Boc-dl-6-Benzyloxytryptophan-OH may have limited solubility in some organic solvents. A mixture of solvents or gentle warming may be required to achieve complete dissolution.

Safety Precautions

-

Always handle reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18][19]

-

Coupling reagents like DCC are potent allergens. Avoid skin contact.

-

Strong acids like TFA and HF are highly corrosive and require careful handling with appropriate safety measures.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.[20][21]

References

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).

- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).

- The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide - Benchchem. (n.d.).